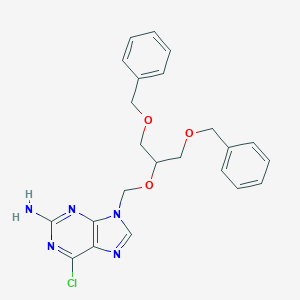
1-(2-Methyl-4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would consist of an imidazole ring attached to a 2-methyl-4-nitrophenyl group. The exact structure and properties would depend on the specific positions of these groups1.Chemical Reactions Analysis
Again, without specific information on “1-(2-Methyl-4-nitrophenyl)-1H-imidazole”, it’s challenging to provide a detailed chemical reactions analysis. However, both imidazole and nitrophenyl groups can participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is studied1.
Safety And Hazards
Without specific information on “1-(2-Methyl-4-nitrophenyl)-1H-imidazole”, it’s difficult to provide detailed safety and hazard information. However, compounds containing nitro groups can be potentially explosive and should be handled with care1.
Future Directions
The future directions for studying “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would depend on the results of initial studies and the potential applications of this compound1.
I hope this general information is helpful. For more detailed and specific information, further research or experimental studies would be needed.
properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFMVZNYHOHIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435296 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
CAS RN |
154164-39-3 |
Source


|
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)




![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)




![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)

